molecular formula C9H5ClF4 B12622845 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene CAS No. 922141-47-7

1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene

Cat. No.: B12622845
CAS No.: 922141-47-7
M. Wt: 224.58 g/mol
InChI Key: BWCQINXZPDXXLV-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a tetrafluorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with tetrafluorocyclopropane under specific conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as potassium carbonate. The process involves a cross-coupling reaction, which is a common method for forming carbon-carbon bonds in organic synthesis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling of reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene involves its interaction with specific molecular targets. The tetrafluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Chloro-4-(trifluoromethyl)benzene
  • 1-Chloro-4-(difluoromethyl)benzene
  • 1-Chloro-4-(fluoromethyl)benzene

Comparison: 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene is unique due to the presence of the tetrafluorocyclopropyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Properties

CAS No.

922141-47-7

Molecular Formula

C9H5ClF4

Molecular Weight

224.58 g/mol

IUPAC Name

1-chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene

InChI

InChI=1S/C9H5ClF4/c10-6-3-1-5(2-4-6)7-8(11,12)9(7,13)14/h1-4,7H

InChI Key

BWCQINXZPDXXLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C2(F)F)(F)F)Cl

Origin of Product

United States

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